anthracene-9,10-diol

Übersicht

Beschreibung

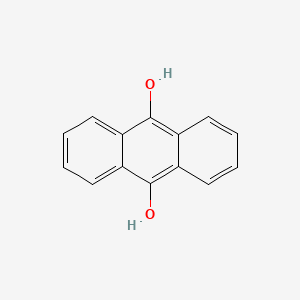

anthracene-9,10-diol, also known as this compound, is an organic compound with the molecular formula C14H10O2. It is a derivative of anthracene, featuring hydroxyl groups at the 9 and 10 positions. This compound is known for its crystalline structure and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: anthracene-9,10-diol can be synthesized through the reduction of anthraquinone. The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions . The reaction is carried out at elevated temperatures and pressures to ensure complete reduction.

Industrial Production Methods: In an industrial setting, the production of 9,10-anthracenediol follows similar principles but on a larger scale. The process involves the continuous flow of anthraquinone and hydrogen gas over a fixed bed of Pd/C catalyst. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and flow rates .

Analyse Chemischer Reaktionen

Types of Reactions: anthracene-9,10-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized back to anthraquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the formation of tetrahydroanthracene derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine

Major Products:

Oxidation: Anthraquinone.

Reduction: Tetrahydroanthracene derivatives.

Substitution: Ethers or esters of 9,10-anthracenediol

Wissenschaftliche Forschungsanwendungen

anthracene-9,10-diol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 9,10-anthracenediol exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, making it useful in photophysical applications. In biological systems, its mechanism of action can involve the generation of reactive oxygen species (ROS) upon light absorption, which can induce cellular damage or apoptosis .

Vergleich Mit ähnlichen Verbindungen

9,10-Anthracenedione (Anthraquinone): A closely related compound that differs by having carbonyl groups instead of hydroxyl groups at the 9 and 10 positions.

9,10-Diphenylanthracene: Another derivative of anthracene, substituted with phenyl groups, known for its high fluorescence quantum yield.

Uniqueness: anthracene-9,10-diol is unique due to its dual hydroxyl groups, which impart distinct chemical reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific interactions with light and in the synthesis of complex organic molecules .

Biologische Aktivität

Anthracene-9,10-diol (C14H10O2) is a dihydroxy derivative of anthracene, notable for its unique biological properties and applications in various fields, including medicinal chemistry and photodynamic therapy. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by two hydroxyl groups at the 9 and 10 positions of the anthracene ring. This structural feature significantly influences its solubility and reactivity, particularly in alkaline solutions. The compound can be synthesized through several methods, including the reduction of 9,10-anthraquinone.

Antioxidant Properties

Research has indicated that this compound exhibits antioxidant activity , which is crucial for protecting biological systems from oxidative stress. Its ability to scavenge reactive oxygen species (ROS) suggests potential applications in preventing cellular damage associated with various diseases .

Photodynamic Therapy

This compound has been studied for its role in photodynamic therapy (PDT) . Upon light activation, it generates reactive oxygen species that can induce cytotoxic effects on cancer cells. This property makes it a candidate for cancer treatment strategies where localized destruction of malignant cells is desired .

DNA Interaction and Cytotoxicity

Studies have shown that this compound can interact with DNA, leading to cytotoxic effects. The compound's binding affinity to DNA was evaluated through thermal denaturation studies and unwinding assays. These investigations revealed that anthracene derivatives could occupy both major and minor grooves of DNA, potentially disrupting cellular functions and contributing to their cytotoxic properties .

Study on Anticancer Activity

A study explored a series of anthracene derivatives, including this compound, for their anticancer properties. The results demonstrated that compounds with structural modifications exhibited varying degrees of cytotoxicity against cancer cell lines. Notably, derivatives with longer side chains showed enhanced activity due to improved DNA binding characteristics .

Mutagenicity Assessment

Research assessing the mutagenic potential of anthracene derivatives found that this compound could induce mutations in certain bacterial strains. This raises considerations regarding its safety profile in therapeutic applications .

Data Tables

The following table summarizes key findings related to the biological activity of this compound compared to other related compounds.

| Compound Name | Antioxidant Activity | Photodynamic Activity | DNA Binding Affinity | Cytotoxicity |

|---|---|---|---|---|

| This compound | Moderate | High | Strong | High |

| Anthraquinone | Low | Moderate | Moderate | Moderate |

| 9-Hydroxyanthracene | Low | Low | Weak | Low |

| 1,8-Dihydroxyanthracene | Moderate | Low | Moderate | Moderate |

Eigenschaften

IUPAC Name |

anthracene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFMUWBCZZUMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063664 | |

| Record name | 9,10-Anthracenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4981-66-2 | |

| Record name | Anthrahydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4981-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydroxyanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004981662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-DIHYDROXYANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK5C5EZG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9,10-dihydroxyanthracene?

A1: The molecular formula of 9,10-dihydroxyanthracene is C14H10O2, and its molecular weight is 210.23 g/mol.

Q2: What spectroscopic data is available for 9,10-dihydroxyanthracene?

A2: [] The dichroic spectra of 9,10-dihydroxyanthracene have been measured in stretched polyvinyl alcohol sheets and compared with MO calculations to determine electronic band polarizations. [] This information can be useful for characterizing and quantifying the compound.

Q3: How does the structure of 9,10-dihydroxyanthracene relate to its properties?

A3: The presence of two hydroxyl groups at the 9,10 positions of the anthracene ring significantly influences the compound's reactivity and redox properties. [, ] These groups enable 9,10-dihydroxyanthracene to act as both a hydrogen donor and acceptor, contributing to its role in various photochemical and electrochemical reactions. [, ]

Q4: What is the role of 9,10-dihydroxyanthracene in the photoreduction of anthraquinones?

A4: 9,10-Dihydroxyanthracene is a common product in the photoreduction of anthraquinones. [, , , ] This process often involves hydrogen atom abstraction from solvents like ethanol by the excited state of anthraquinone derivatives, leading to the formation of semiquinone radicals and ultimately 9,10-dihydroxyanthracene. [, , ]

Q5: How do amines affect the photoreduction of anthraquinone to 9,10-dihydroxyanthracene?

A5: Amines, such as triethylamine (TEA), can act as electron donors in the photoreduction of anthraquinone. [, , ] The excited triplet state of anthraquinone can accept an electron from TEA, forming the anthraquinone radical anion and the TEA radical cation. [, ] This process ultimately leads to the formation of 9,10-dihydroxyanthracene. []

Q6: Can 9,10-dihydroxyanthracene be used in sensor applications?

A6: Yes, research indicates that 9,10-dihydroxyanthracene can be incorporated into sensor designs. [, ] For instance, it has shown promise as a sensitive layer on silicon nanowire field-effect transistors (SiNW-FETs) for detecting H2O2 and pH changes in physiological solutions. [] Additionally, it has been employed in a novel sensor platform called site selectively templated and tagged xerogels (SSTTX) for detecting analytes like 9-anthrol. []

Q7: How does 9,10-dihydroxyanthracene interact with lignin in pulping processes?

A7: 9,10-Dihydroxyanthracene and its oxidized form, anthraquinone, are known to participate in redox cycles during alkaline pulping processes, influencing delignification. [, , ] Specifically, anthraquinone can be reduced to 9,10-dihydroxyanthracene, which can then react with lignin model quinone methides. [] This interaction is believed to be crucial in anthraquinone-catalyzed delignification. []

Q8: Can 9,10-dihydroxyanthracene be used in battery applications?

A8: Research suggests potential for 9,10-dihydroxyanthracene and its derivatives in battery applications. [, ] For example, polymeric forms of anthraquinone, which can be electrochemically converted to 9,10-dihydroxyanthracene, have been investigated as electrode materials in aqueous lithium-ion batteries. [] These studies highlight the ability of the anthraquinone/9,10-dihydroxyanthracene redox couple to store charge. [, ]

Q9: What is the role of 9,10-dihydroxyanthracene in organic synthesis?

A9: 9,10-Dihydroxyanthracene can serve as a versatile intermediate in organic synthesis. [] Its structure allows for various transformations, including electrophilic aromatic substitution and oxidation reactions. [] Additionally, its derivatives, such as bis(perfluoroalkyl)-substituted anthracene diols, can be further modified via cross-coupling reactions to create extended π-conjugated systems. []

Q10: Is 9,10-dihydroxyanthracene stable in the presence of oxygen?

A10: 9,10-Dihydroxyanthracene is susceptible to oxidation in the presence of oxygen, reverting back to 9,10-anthraquinone. [] This sensitivity to oxygen is a crucial factor to consider when handling and storing the compound, particularly in applications where its fluorescence is desired. []

Q11: What factors can affect the stability of 9,10-dihydroxyanthracene in solution?

A11: The stability of 9,10-dihydroxyanthracene in solution can be affected by various factors, including solvent polarity, pH, temperature, and the presence of oxidizing agents. [, , , ] Understanding these factors is essential for optimizing reaction conditions and developing stable formulations.

Q12: Have there been any computational studies on 9,10-dihydroxyanthracene?

A12: Yes, computational chemistry methods, such as CNDO/S3 calculations, have been employed to study the electronic structure and reactivity of 9,10-dihydroxyanthracene and related systems. [] These calculations provide insights into the electron transfer processes and interactions with other molecules, contributing to a deeper understanding of its chemical behavior.

Q13: What is the environmental impact of 9,10-dihydroxyanthracene?

A13: While 9,10-dihydroxyanthracene itself has limited information available on its direct environmental impact, its use in industrial processes like pulping necessitates careful consideration. [, , ] Responsible waste management and exploration of alternative pulping methods are essential for minimizing potential negative environmental effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.